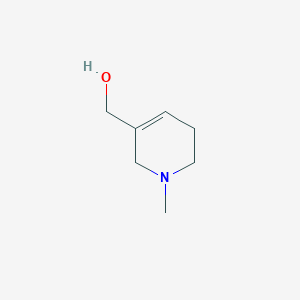

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol

Description

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol is a partially hydrogenated pyridine derivative featuring a methyl group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 3-position. This compound is structurally related to arecoline, a natural alkaloid found in betel nuts, but differs in functional group substitution. Its synthesis typically involves hydroxymethylation reactions or esterification/hydrolysis steps from precursors like arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) .

Properties

IUPAC Name |

(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h3,9H,2,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIGSQGZRKTPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids as catalysts, which facilitate the formation of the tetrahydropyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Functional Group Reactivity

The hydroxymethyl group (-CH<sub>2</sub>OH) participates in esterification and oxidation reactions, though direct experimental data for this compound remain limited. Comparative studies on analogues suggest:

| Reaction Type | Typical Conditions | Expected Product |

|---|---|---|

| Esterification | Acetic anhydride, catalytic H<sub>2</sub>SO<sub>4</sub> | 3-(Acetoxymethyl) derivative |

| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Carboxylic acid derivative |

Structural Constraints :

The tetrahydropyridine ring’s partial unsaturation (positions 2,5) may influence regioselectivity in electrophilic addition reactions .

Pharmacological Derivatization Pathways

While not strictly chemical reactions, structure-activity relationship (SAR) studies reveal:

-

AChE Inhibition : Analogues with electron-withdrawing groups (e.g., -CF<sub>3</sub> at position 4) show enhanced activity (IC<sub>50</sub> = 49.5–52.1 nM) compared to unsubstituted derivatives .

-

Metabolic Stability : The hydroxymethyl group increases polarity, potentially improving blood-brain barrier permeability relative to fully aromatic analogues .

Comparative Reactivity with Structural Analogues

The compound’s behavior diverges from related heterocycles:

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 1-Methylpiperidine | Fully saturated ring | Lower susceptibility to oxidation |

| 3-Hydroxypyridine | Aromatic ring | Increased acidity of hydroxyl group (pK<sub>a</sub> ~8.5) |

| N-Methylpyrrolidinemethanol | Five-membered ring | Faster ring-opening in strong acids |

Scientific Research Applications

Pharmacological Applications

1-MeTHP exhibits properties that make it a candidate for therapeutic use, particularly in neurological disorders.

Muscarinic Receptor Agonism

Research indicates that compounds related to the tetrahydropyridine structure can act as muscarinic receptor agonists , which are crucial in treating conditions like Alzheimer's disease and other cholinergic deficits. The binding profiles of these compounds reveal their utility as pharmaceuticals that mimic acetylcholine function via action at muscarinic receptors. This agonist activity is beneficial in enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative diseases .

Table 1: Muscarinic Receptor Binding Affinities of Tetrahydropyridine Derivatives

| Compound | Binding Affinity (Ki) | Therapeutic Potential |

|---|---|---|

| 1-Methyl-1,2,5,6-tetrahydropyridine | 0.34 µM | Alzheimer's treatment |

| Bis-alkyloxy derivatives | Varies | Pain management |

Neuroprotective Effects

1-MeTHP has been shown to possess neuroprotective effects against neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson's-like symptoms in animal models. Studies have demonstrated that pre-treatment with 1-MeTHP can prevent bradykinesia and other motor deficits associated with MPTP treatment .

Case Study: Neuroprotection in MPTP-Treated Mice

- Objective : To assess the neuroprotective effects of 1-MeTHP.

- Method : Mice were administered MPTP and subsequently treated with varying doses of 1-MeTHP.

- Results : Significant reduction in motor deficits was observed in treated mice compared to controls.

Analytical Chemistry Applications

In analytical chemistry, 1-MeTHP has been utilized in the development of sensitive detection methods for related compounds.

Detection Methods

Recent advancements include the use of liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) for the quantification of 1-MeTHP and its metabolites in biological samples. This method allows for precise measurement of low concentrations of these compounds in tissues such as brain and liver .

Table 2: Detection Limits and Recovery Rates

| Compound | Detection Limit (ng/mL) | Recovery Rate (%) |

|---|---|---|

| 1-MeTHP | 0.01 | >94.1 |

| TIQ | 0.10 | >93.2 |

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound is compared to analogs with modifications in the tetrahydropyridine ring, substituent positions, or functional groups. Key examples include:

Structural and Physicochemical Properties

- Arecaidine, as a carboxylic acid, is highly polar and ionic at physiological pH .

- Molecular Weight : The molecular weight of the target compound (~155 g/mol) is lower than arecoline hydrobromide (236 g/mol) due to the absence of a bromide counterion .

- Crystallography: Derivatives like 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate crystallize in orthorhombic systems, with substituents influencing packing and hydrogen bonding .

Research Findings and Key Insights

Neuroprotective Potential: Modafinil, a wakefulness-promoting agent, protects against neurodegeneration caused by 1-methyl-1,2,3,6-tetrahydropyridine (a positional isomer) in primate models, suggesting structural specificity in neurotoxicity .

Synthetic Versatility: The hydroxymethyl group in this compound allows further functionalization, such as tosylation or propargylation, to create derivatives for pharmacological screening .

Crystallographic Data: Structural studies of related esters (e.g., 2-bromo-5-(4-cyanophenoxy)benzyl derivatives) reveal pseudo-symmetry and intermolecular interactions critical for stability .

Biological Activity

1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol (MTPM) is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

MTPM is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities. The molecular formula for MTPM is , and it features a tetrahydropyridine ring with a hydroxymethyl group at the 3-position. This structural configuration is critical for its interaction with biological targets.

Neuroprotective Effects

Research indicates that MTPM exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has been shown to mitigate oxidative stress and prevent neuronal apoptosis. For instance, studies have demonstrated that MTPM can reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to neurotoxic agents .

Antioxidant Properties

MTPM has been evaluated for its antioxidant capabilities. In vitro assays reveal that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property is crucial for protecting cells from oxidative damage.

Antimicrobial Activity

The compound also displays antimicrobial activity against various pathogens. In laboratory studies, MTPM has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that MTPM could serve as a potential lead compound for developing new antimicrobial agents .

The biological effects of MTPM are primarily attributed to its ability to modulate several signaling pathways:

- Inhibition of Apoptosis : MTPM appears to inhibit caspase activation, which plays a pivotal role in the apoptotic pathway. This inhibition helps preserve neuronal integrity under stress conditions .

- Reduction of Inflammation : The compound has been reported to downregulate pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism that may contribute to its neuroprotective effects .

- Interaction with Receptors : Preliminary studies suggest that MTPM may interact with specific receptors involved in neurotransmission, although further research is needed to elucidate these interactions fully.

Case Studies

Several studies have highlighted the efficacy of MTPM in various biological contexts:

- Neuroprotection in Animal Models : In a murine model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of MTPM significantly improved motor function and reduced dopaminergic neuron loss .

- Antimicrobial Efficacy : A study examining the antimicrobial properties of MTPM found it effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL. This suggests potential applications in treating infections caused by resistant strains .

- Oxidative Stress Reduction : In vitro experiments demonstrated that MTPM treatment led to a significant decrease in lipid peroxidation levels in neuronal cultures exposed to oxidative stressors, reinforcing its role as an antioxidant agent .

Data Summary

The following table summarizes key findings related to the biological activities of MTPM:

Q & A

Basic: What are the common synthetic routes for 1-Methyl-1,2,5,6-tetrahydropyridine-3-methanol in pharmaceutical research?

Methodological Answer:

The compound is synthesized via hydroxymethylation of 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine using [¹⁴C]-formaldehyde in a toluene, ether, or dichloromethane solvent system. This reaction is followed by catalytic hydrogenation (H₂/Pd/C in ethanol) to yield stereoisomeric mixtures (cis/trans), as observed in paroxetine intermediate synthesis . Alternative routes involve functional group interconversion, such as oxidation of pyridine derivatives (e.g., using KMnO₄ or CrO₃) or reduction of esters (e.g., NaBH₄ in methanol) .

Basic: How is this compound characterized after synthesis?

Methodological Answer:

Characterization employs:

- NMR spectroscopy for structural elucidation of the tetrahydropyridine ring and methanol moiety.

- Mass spectrometry (MS) to confirm molecular weight and isotopic labeling (e.g., [¹⁴C]-formaldehyde incorporation) .

- HPLC for purity assessment, particularly to resolve cis/trans isomers post-hydrogenation .

- X-ray crystallography for definitive stereochemical analysis, as demonstrated in related pyridine carboxylate derivatives .

Advanced: What challenges exist in isolating cis/trans isomers during hydrogenation steps?

Methodological Answer:

The hydrogenation of this compound often yields a mixture of cis/trans isomers due to the planar geometry of the intermediate. Separation strategies include:

- Chiral chromatography with cellulose-based columns for enantiomeric resolution.

- Crystallization under controlled pH and temperature to exploit solubility differences.

- Dynamic kinetic resolution using asymmetric catalysts to favor a single isomer .

Advanced: How can researchers evaluate the neurotoxic potential of this compound in Parkinson’s disease models?

Methodological Answer:

While direct evidence is limited, neurotoxicity assessment can leverage methodologies from structurally related compounds (e.g., MPTP):

- In vivo models : Administer the compound to primates (e.g., marmosets) and monitor dopamine depletion in the striatum via HPLC or LC-MS .

- Behavioral assays : Track locomotor activity, hand-eye coordination, and anxiety-related behaviors to quantify neuroprotective or degenerative effects .

- In vitro models : Expose dopaminergic neuron cultures to the compound and measure mitochondrial dysfunction (e.g., MTT assay) or reactive oxygen species (ROS) production .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Accelerated degradation tests : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation via HPLC .

- Oxidative stability : Assess susceptibility to air or peroxide-induced oxidation using LC-MS to identify byproducts (e.g., carboxylic acids or aldehydes) .

- Long-term storage : Store samples in anhydrous ethanol or inert atmospheres (N₂) at –20°C to prevent hydrolysis or ring-opening reactions .

Advanced: How does the stereochemistry of this compound influence its pharmacological activity?

Methodological Answer:

Stereochemical effects can be evaluated through:

- Docking studies : Compare cis/trans isomer binding affinities to target receptors (e.g., serotonin transporters) using molecular modeling software.

- In vitro assays : Test isolated isomers in receptor-binding assays (e.g., radioligand displacement for monoamine transporters) .

- Pharmacokinetic profiling : Measure isomer-specific metabolic stability in liver microsomes to correlate structure with bioavailability .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure, as pyridine derivatives often exhibit toxicity .

- Store in air-tight containers away from oxidizers, given the methanol group’s flammability .

- Follow waste disposal protocols for halogenated solvents (e.g., dichloromethane) used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.